molecular formula C26H20N4O B14142849 2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one CAS No. 346456-76-6

2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B14142849
CAS No.: 346456-76-6
M. Wt: 404.5 g/mol
InChI Key: LNNACELZOAWTTO-UHFFFAOYSA-N
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Description

2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer properties . This particular compound features a unique structure with a phenyl group and a phenyldiazenyl group attached to a dihydroquinazolinone core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an aldehyde or ketone. One efficient method uses a magnetic EDTA-coated copper-based nanocomposite as a catalyst. This catalyst facilitates the reaction under mild conditions, resulting in high yields of the desired product . Another approach employs a cross-linked poly(4-vinylpyridine) supported BF3 catalyst, which is inexpensive, reusable, and promotes the reaction in ethanol at reflux conditions .

Industrial Production Methods

Industrial production of this compound can leverage the same catalytic methods mentioned above, with a focus on scalability and cost-effectiveness. The use of heterogeneous catalysts, such as the magnetic EDTA-coated copper-based nanocomposite, allows for easy separation and reuse of the catalyst, making the process more sustainable and economically viable .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-4(3H)-ones.

    Reduction: Reduction reactions can convert the compound into different dihydroquinazolinone derivatives.

    Substitution: The phenyl and phenyldiazenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which retain the core structure but feature different substituents on the phenyl and phenyldiazenyl groups. These derivatives often exhibit enhanced or modified biological activities .

Mechanism of Action

The mechanism of action of 2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydroquinazolin-4(1H)-one: A simpler derivative with similar biological activities.

    Quinazolin-4(3H)-one: An oxidized form with distinct properties.

    2-aminobenzamide derivatives: Compounds with varying substituents on the benzamide group.

Uniqueness

2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one stands out due to its unique structure, which combines a phenyl group and a phenyldiazenyl group with a dihydroquinazolinone core. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

346456-76-6

Molecular Formula

C26H20N4O

Molecular Weight

404.5 g/mol

IUPAC Name

2-phenyl-3-(4-phenyldiazenylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C26H20N4O/c31-26-23-13-7-8-14-24(23)27-25(19-9-3-1-4-10-19)30(26)22-17-15-21(16-18-22)29-28-20-11-5-2-6-12-20/h1-18,25,27H

InChI Key

LNNACELZOAWTTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)N=NC5=CC=CC=C5

Origin of Product

United States

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